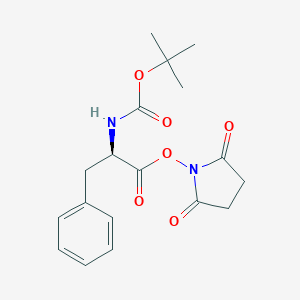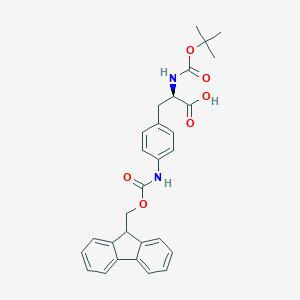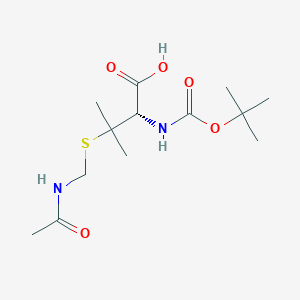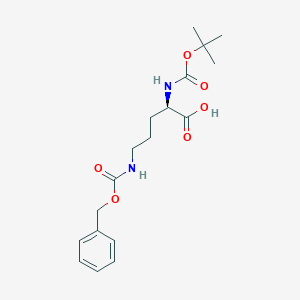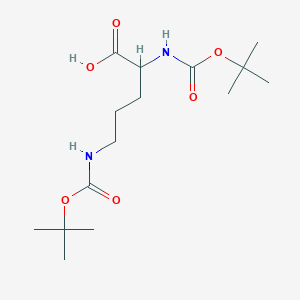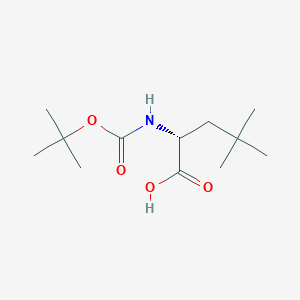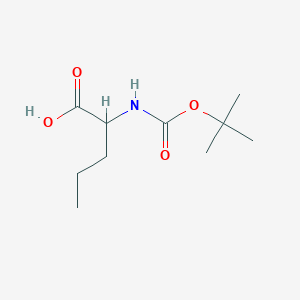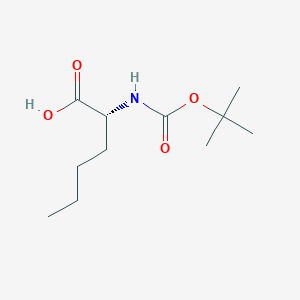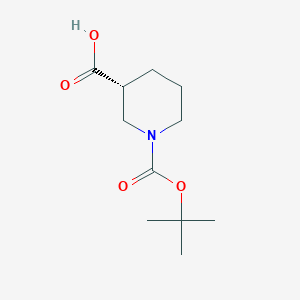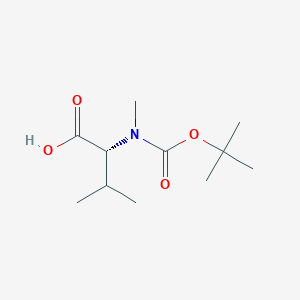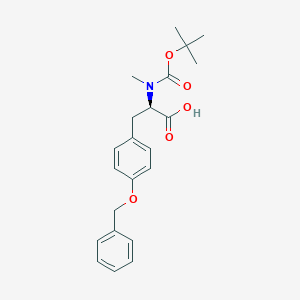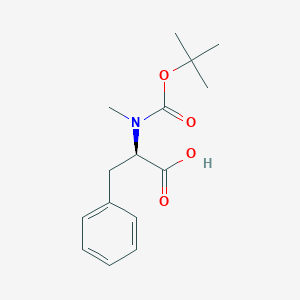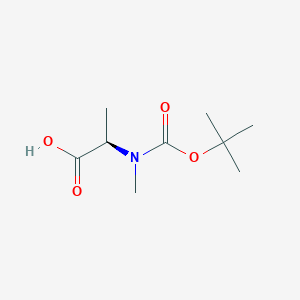
(S)-2-((tert-Butoxycarbonyl)amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is named “(S)-2-((tert-Butoxycarbonyl)amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid”. The name suggests that it is an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group on the amino group, a disulfanyl group attached to a 3-nitropyridin-2-yl moiety, and a carboxylic acid group.
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of an amino acid with a Boc group, followed by the introduction of the disulfanyl group attached to the 3-nitropyridin-2-yl moiety. The exact synthetic route would depend on the availability of starting materials and the required reaction conditions.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It would have a chiral center at the 2-position of the propanoic acid backbone, a Boc-protected amino group, a carboxylic acid group, and a disulfanyl group attached to a 3-nitropyridin-2-yl moiety.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The Boc group could be removed under acidic conditions to reveal the free amino group. The disulfanyl group might be susceptible to oxidation. The carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Enantioselective Synthesis Applications : This compound is used in the enantioselective synthesis of neuroexcitants like ATPA, indicating its utility in creating specific enantiomers of biologically active molecules (Pajouhesh et al., 2000).
- N-tert-Butoxycarbonylation of Amines : It is also involved in the N-tert-butoxycarbonylation of amines, a key process in protecting amine groups during chemical synthesis, particularly in peptide construction (Heydari et al., 2007).
- Asymmetric Hydrogenation of Enamines : Another application is in the asymmetric hydrogenation of enamines, useful in preparing amino acid pharmacophores, which are central to drug discovery (Kubryk & Hansen, 2006).
- Synthesis of Congested 2-Aminobenzylamines : It has been used in the synthesis of highly congested 2-aminobenzylamines, showcasing its role in creating complex molecular structures (Farhanullah et al., 2009).
Applications in Peptide Synthesis
- Peptide Bond Formation : The 3-nitro-2-pyridinesulfenyl (Npys) group in this compound is notably used for the protection and activation of amino and hydroxyl groups in peptide synthesis (Matsueda & Walter, 2009).
- Anti-Microbial Activity : Its derivatives have been studied for their anti-microbial activities, indicating potential use in developing new antimicrobial agents (Pund et al., 2020).
Other Applications
- Intermediate in Natural Product Synthesis : It serves as a key intermediate in synthesizing biotin, a vital vitamin involved in metabolic processes (Qin et al., 2014).
- Organometallic Chemistry : This compound is used in the synthesis of organometallic analogues of antibiotics like platensimycin, highlighting its role in medicinal chemistry (Patra et al., 2012).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, standard safety procedures should be followed when handling it, including the use of personal protective equipment.
Orientations Futures
The study of this compound could open up new avenues in medicinal chemistry, biochemistry, or materials science, depending on its properties and reactivity. Further studies could include detailed synthetic work, structural characterization, and biological testing.
Please note that this is a general analysis based on the name of the compound. For a detailed and accurate analysis, experimental data and studies are needed. If this is a novel compound, you might consider publishing your findings in a peer-reviewed journal. If you have any more questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLOLNDKQUMRH-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649892 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid | |
CAS RN |
200350-73-8 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

